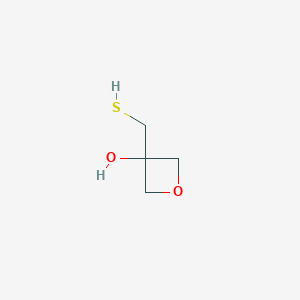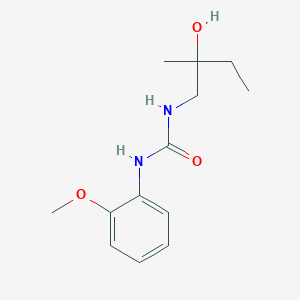
3-(Mercaptomethyl)oxetan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Mercaptomethyl)oxetan-3-ol is an organic compound featuring a four-membered oxetane ring with a mercaptomethyl group and a hydroxyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Mercaptomethyl)oxetan-3-ol typically involves the ring-opening of epoxides followed by cyclization reactions. One common method includes the reaction of terminal epoxides with mercaptans under basic conditions to form the desired oxetane ring . Another approach involves the use of electrophilic halocyclization of alcohols to form the oxetane ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of oxetane synthesis, such as the use of phase-transfer catalysts and optimized reaction conditions, can be applied to scale up the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Mercaptomethyl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
3-(Mercaptomethyl)oxetan-3-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 3-(Mercaptomethyl)oxetan-3-ol involves its interaction with various molecular targets and pathways. The oxetane ring’s strain and reactivity make it a versatile intermediate in chemical reactions. The mercaptomethyl group can form strong interactions with metal ions and other electrophiles, facilitating various catalytic and binding processes .
Comparación Con Compuestos Similares
Oxetan-3-ol: Lacks the mercaptomethyl group but shares the oxetane ring structure.
3-Oximinooxetane: Contains an oxime group instead of a mercaptomethyl group.
3-Nitrooxetane: Features a nitro group, offering different reactivity and applications.
Uniqueness: 3-(Mercaptomethyl)oxetan-3-ol is unique due to the presence of both a mercaptomethyl group and a hydroxyl group on the oxetane ring. This combination provides distinct reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C4H8O2S |
|---|---|
Peso molecular |
120.17 g/mol |
Nombre IUPAC |
3-(sulfanylmethyl)oxetan-3-ol |
InChI |
InChI=1S/C4H8O2S/c5-4(3-7)1-6-2-4/h5,7H,1-3H2 |
Clave InChI |
SUGGHOHTNOULCA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14915665.png)



![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)
![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)
![8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915717.png)



